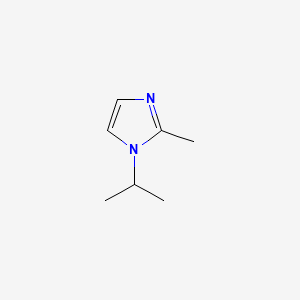
1-Isopropyl-2-methylimidazole
Cat. No. B1591152
Key on ui cas rn:
84606-45-1
M. Wt: 124.18 g/mol
InChI Key: GDRRCHJTUJBMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04927942
Procedure details


The procedure of Example 1 was followed except that 50.0 g of 1-isopropyl-2-methylimidazoline and about 5 g of Raney Nickel-chromium catalyst was charged. GLC analysis showed that 98% yield of 1-isopropyl-2-methylimidazole was obtained with >99% conversion of imidazoline.
Name
1-isopropyl-2-methylimidazoline
Quantity
50 g
Type
reactant
Reaction Step One


Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([N:4]1[CH2:8][CH2:7][N:6]=[C:5]1[CH3:9])([CH3:3])[CH3:2]>[Cr].[Ni]>[CH:1]([N:4]1[CH:8]=[CH:7][N:6]=[C:5]1[CH3:9])([CH3:3])[CH3:2] |f:1.2|
|
Inputs


Step One
|
Name
|
1-isopropyl-2-methylimidazoline
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N1C(=NCC1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cr].[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)N1C(=NC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 98% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
